molecular formula C22H18N4O2S B2793145 N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-9H-xanthene-9-carboxamide CAS No. 1448135-27-0

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-9H-xanthene-9-carboxamide

Cat. No. B2793145
CAS RN: 1448135-27-0
M. Wt: 402.47
InChI Key: DTNYRQYZMYHFOL-UHFFFAOYSA-N
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Description

Thiazoles are important heterocyclic compounds exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Pyrazole is a five-membered heterocycle containing two nitrogen atoms and is extensively found as a core framework in a huge library of heterocyclic compounds .


Molecular Structure Analysis

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .


Physical And Chemical Properties Analysis

Thiazole resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Compounds related to the thiazole ring have been used to develop analgesic drug molecules . Analgesics are medicines that are used to relieve pain.

Anti-inflammatory Activity

Thiazole derivatives have also been used in the development of anti-inflammatory drugs . These drugs are used to reduce inflammation and relieve pain.

Antimicrobial Activity

Thiazole-based compounds have shown antimicrobial activities against various microorganisms . They can be used in the development of new antimicrobial drugs.

Antifungal Activity

Thiazole derivatives have been found to have antifungal properties . They can be used in the development of antifungal drugs.

Antiviral Activity

Thiazole-based compounds have been used in the development of antiviral drugs . These drugs are used to treat viral infections.

Diuretic Activity

Thiazole derivatives have been used in the development of diuretic drugs . Diuretics help the body get rid of excess fluid, mainly water and sodium.

Antitumor and Cytotoxic Activity

Thiazole-based compounds have shown antitumor and cytotoxic activities . They can be used in the development of new anticancer drugs.

Mechanism of Action

Target of Action

The compound, N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-9H-xanthene-9-carboxamide, is a novel compound that has been gaining immense attention in the scientific community. . Thiazoles, a key structural component of this compound, are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . Therefore, it’s plausible that this compound may interact with similar targets.

Mode of Action

These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Biochemical Pathways

, it’s plausible that this compound may influence a variety of biochemical pathways.

Result of Action

. Therefore, it’s plausible that this compound may have similar effects.

properties

IUPAC Name

N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2S/c27-21(23-12-10-15-14-29-22(25-15)26-13-5-11-24-26)20-16-6-1-3-8-18(16)28-19-9-4-2-7-17(19)20/h1-9,11,13-14,20H,10,12H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTNYRQYZMYHFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCC4=CSC(=N4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-9H-xanthene-9-carboxamide

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